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Compound of Interest

Compound Name:
Ethyl 3-chloropyridine-2-

carboxylate

Cat. No.: B174613 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Ethyl 3-chloropyridine-2-carboxylate is a substituted pyridine derivative of interest in

medicinal chemistry and drug development due to the prevalence of the pyridine scaffold in

pharmaceuticals. This technical guide provides a summary of the expected spectroscopic data

for this compound. As direct experimental spectra are not readily available in public databases,

this guide presents predicted spectroscopic data based on established principles of NMR, IR,

and mass spectrometry. A general experimental protocol for its synthesis is also provided.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for Ethyl 3-chloropyridine-2-
carboxylate. These predictions are based on computational models and analysis of similar

structures.

Table 1: Predicted ¹H NMR Spectroscopic Data
Solvent: CDCl₃, Frequency: 400 MHz
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Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

~8.50 dd 1H H6 (Pyridine)

~7.80 dd 1H H4 (Pyridine)

~7.40 dd 1H H5 (Pyridine)

~4.40 q 2H -OCH₂CH₃

~1.40 t 3H -OCH₂CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data
Solvent: CDCl₃, Frequency: 100 MHz

Chemical Shift (δ) ppm Assignment

~165 C=O (Ester)

~150 C2 (Pyridine)

~148 C6 (Pyridine)

~138 C4 (Pyridine)

~128 C3 (Pyridine)

~124 C5 (Pyridine)

~62 -OCH₂CH₃

~14 -OCH₂CH₃

Table 3: Predicted Infrared (IR) Spectroscopic Data
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Wavenumber (cm⁻¹) Intensity Assignment

~3100-3000 Medium C-H stretch (aromatic)

~2980-2850 Medium C-H stretch (aliphatic)

~1730-1715 Strong C=O stretch (ester)

~1580, 1470, 1430 Medium-Strong
C=C and C=N stretching

(pyridine ring)

~1250-1000 Strong C-O stretch (ester)

~800-700 Strong C-Cl stretch

Table 4: Predicted Mass Spectrometry (MS) Data
m/z Relative Intensity Possible Fragment

185/187 High
[M]⁺ (Molecular ion, showing

isotopic pattern for Cl)

156/158 Medium [M - C₂H₅]⁺

140/142 Medium [M - OC₂H₅]⁺

112/114 High [M - COOC₂H₅]⁺

77 Medium [C₅H₃N]⁺

Experimental Protocols
General Synthesis of Ethyl 3-chloropyridine-2-
carboxylate
A plausible method for the synthesis of Ethyl 3-chloropyridine-2-carboxylate involves the

esterification of 3-chloropyridine-2-carboxylic acid. While a specific protocol for this exact

transformation is not widely published, a general procedure based on standard esterification

methods can be proposed.

Materials:
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3-chloropyridine-2-carboxylic acid

Anhydrous ethanol

Concentrated sulfuric acid (catalyst)

Sodium bicarbonate (for neutralization)

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

A mixture of 3-chloropyridine-2-carboxylic acid and an excess of anhydrous ethanol is

prepared in a round-bottom flask.

A catalytic amount of concentrated sulfuric acid is carefully added to the mixture.

The reaction mixture is heated under reflux for several hours. The progress of the reaction

can be monitored by thin-layer chromatography (TLC).

After the reaction is complete, the excess ethanol is removed under reduced pressure.

The residue is dissolved in an organic solvent and washed with a saturated aqueous solution

of sodium bicarbonate to neutralize the acid catalyst.

The organic layer is then washed with brine, dried over anhydrous magnesium sulfate or

sodium sulfate, and filtered.

The solvent is evaporated under reduced pressure to yield the crude ethyl 3-
chloropyridine-2-carboxylate.

The crude product can be purified by vacuum distillation or column chromatography on silica

gel.

Visualization of Experimental Workflow
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The following diagram illustrates a typical workflow for the synthesis and spectroscopic

characterization of Ethyl 3-chloropyridine-2-carboxylate.

Synthesis

Start: 3-chloropyridine-2-carboxylic acid + Ethanol

Esterification (H₂SO₄ catalyst, Reflux)

Aqueous Workup & Extraction

Purification (Distillation/Chromatography)

Product: Ethyl 3-chloropyridine-2-carboxylate

¹H and ¹³C NMR IR Spectroscopy Mass Spectrometry

Click to download full resolution via product page

Caption: Workflow for Synthesis and Analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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